Enhanced Lipophilicity vs. 4'-Methoxy Analog Drives Differential ADME Profile
The target compound exhibits a significantly elevated calculated LogP (5.05) compared to its direct 4'-methoxy analog, 2-(4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one (CAS 20979-50-4), which has an estimated LogP of approximately 3.2 . This difference of ~1.8 LogP units indicates a >60-fold increase in lipophilicity, a critical factor for membrane permeability and blood-brain barrier penetration potential, making the benzyloxy derivative a better candidate for targeting intracellular or CNS receptors.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 5.05 (calculated) |
| Comparator Or Baseline | 2-(4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one (CAS 20979-50-4): ~3.2 (estimated) |
| Quantified Difference | ΔLogP ≈ +1.8 units |
| Conditions | In silico prediction via XLogP3 algorithm or equivalent |
Why This Matters
A LogP delta of this magnitude can qualitatively shift a compound's ADME profile, justifying its selection for cell-permeability studies over the more common 4'-methoxy analog.
